

Comprehensive Structural & Functional Analysis: 4-(3-Chlorophenyl)-1-(3- Nitrophenyl)-1H-Pyrazole

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Compound of Interest

Compound Name:	4-(3-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazole
CAS No.:	318288-84-5
Cat. No.:	B2746365

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Executive Summary

4-(3-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazole represents a privileged 1,4-diarylpyrazole scaffold. Unlike the more common 1,3- or 1,5-isomers (e.g., Celecoxib, Rimonabant), the 1,4-substitution pattern provides a linear, rod-like topology often utilized to penetrate deep hydrophobic pockets in protein targets such as p38 MAPK, JNK, and CDK kinases.

This guide analyzes the molecule as a chemical entity, detailing its physicochemical properties, robust synthetic pathways, and structure-activity relationship (SAR) potential.

Chemical Structure & Physicochemical Properties[1][2][3][4][5][6][7][8] Structural Identity

- IUPAC Name: **4-(3-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazole**

- Core Scaffold: 1H-Pyrazole (aromatic 5-membered heterocycle).[1][2]
- Substituents:
 - Position 1 (): 3-Nitrophenyl (Strong Electron Withdrawing Group - EWG).
 - Position 4 (): 3-Chlorophenyl (Lipophilic, Weak EWG).

Electronic & Conformational Analysis

The pyrazole ring acts as a linker. The

-aryl bond is relatively rigid due to conjugation with the pyrazole

-system, while the

-aryl bond has a low rotational barrier, allowing the molecule to adopt a twisted conformation to minimize steric clash between the phenyl protons and the pyrazole core.

- Electronic Effect (Nitro): The 3-nitro group on the -phenyl strongly withdraws electron density from the pyrazole ring via induction and resonance. This significantly lowers the basicity of the nitrogen (of conjugate acid likely < 1.0), reducing non-specific binding to acidic protein residues.
- Lipophilicity (Chloro): The 3-chloro substituent enhances lipophilicity () and metabolic stability, blocking the metabolically vulnerable para-position of the phenyl ring.

Physicochemical Data Profile (Predicted)

Property	Value (Est.)	Significance
Molecular Formula		--
Molecular Weight	299.71 g/mol	Fragment-like, suitable for lead optimization.
cLogP	-4.2 - 4.5	Highly lipophilic; likely requires formulation aid (e.g., DMSO/PEG).
TPSA	~63	Good membrane permeability (Rule of 5 compliant).
H-Bond Donors	0	No -NH or -OH groups.
H-Bond Acceptors	4	Pyrazole , Nitro group oxygens.
Rotatable Bonds	2	-Aryl and -Aryl bonds.

Synthetic Methodology

The synthesis of 1,4-diarylpyrazoles requires regioselective control to avoid 1,3- or 1,5-isomers. The most robust, self-validating protocol utilizes a Suzuki-Miyaura Cross-Coupling approach on a pre-formed pyrazole core.

Retrosynthetic Analysis

The molecule is disconnected at the

-Aryl bond.

- Fragment A: 4-Bromo-1-(3-nitrophenyl)-1H-pyrazole (Electrophile).
- Fragment B: 3-Chlorophenylboronic acid (Nucleophile).

Protocol: Regioselective Suzuki Coupling

Objective: Synthesize **4-(3-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazole**.

Step 1: Construction of the N-Aryl Pyrazole Core

- Reagents: 4-Bromopyrazole, 1-Fluoro-3-nitrobenzene,

 , DMF.
- Conditions:

 reaction. Heat at 100°C for 12h.
- Mechanism: Nucleophilic attack of pyrazole

 on the electron-deficient fluorobenzene.
- Validation:

 NMR confirms loss of pyrazole NH signal and appearance of aromatic nitro-pattern.

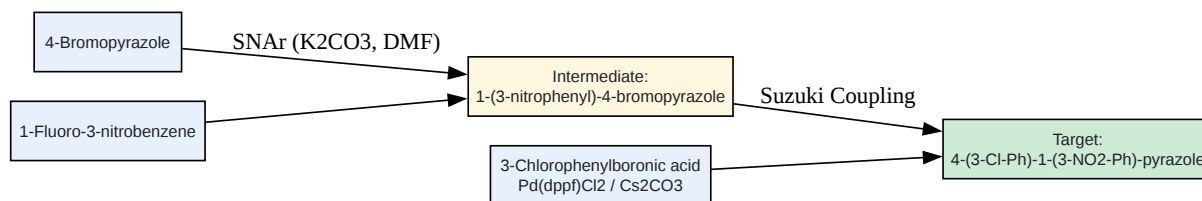
Step 2: Suzuki-Miyaura Coupling (

Arylation)

- Reagents: Intermediate from Step 1, (3-Chlorophenyl)boronic acid,

 (5 mol%),

 (2 eq).
- Solvent: 1,4-Dioxane : Water (4:1).[3] Degassed.
- Conditions: Microwave irradiation at 120°C for 1h (or reflux 16h).
- Purification: Silica gel chromatography (Hexane/EtOAc).



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Caption: Two-step regioselective synthesis via SNAr followed by Suzuki Cross-Coupling.

Biological Potential & SAR Logic

This scaffold is a classic "Hinge Binder" candidate for kinase inhibition. The pyrazole nitrogen () can serve as a hydrogen bond acceptor to the hinge region of the ATP-binding pocket.

Signaling Pathway Interaction (Hypothetical)

In a kinase context (e.g., p38 MAPK), the 1,4-diaryl structure mimics the ATP adenine ring.

- Hinge Binding: Pyrazole

accepts H-bond from the backbone amide (e.g., Met109 in p38).

- Hydrophobic Pocket: The 3-chlorophenyl group occupies the hydrophobic "Gatekeeper" pocket.
- Solvent Front: The 3-nitrophenyl group projects toward the solvent interface or interacts with the ribose-binding pocket.

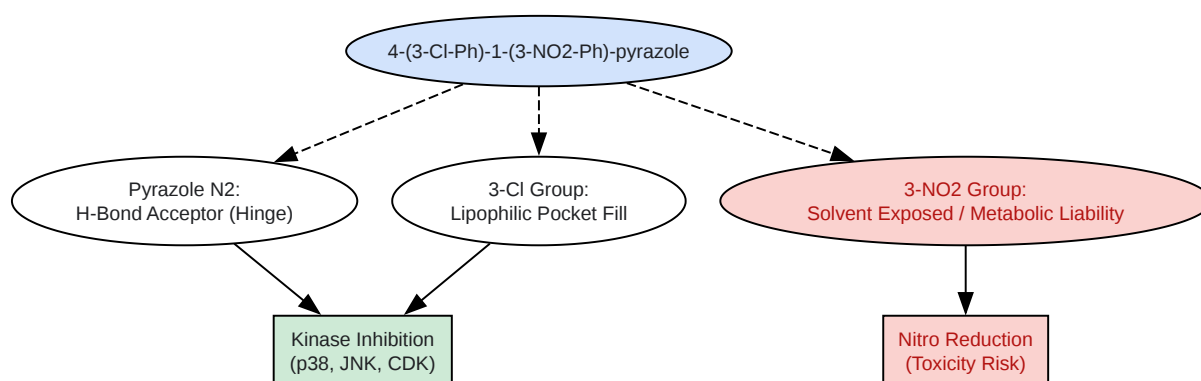
Metabolic Liability: The Nitro Group

The nitro (

) group is a structural alert in drug development due to potential metabolic reduction to an aniline (

) by nitroreductases (liver/gut microbiota).

- Consequence: The resulting aniline is electron-rich, potentially leading to reactive metabolites (quinone imines) or rapid clearance.
- Optimization: In a lead optimization campaign, the nitro group is often replaced with a cyano (-CN), trifluoromethyl (-CF₃), or sulfonamide (-SO₂NH₂) to maintain electron withdrawal while improving safety.



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Caption: Structure-Activity Relationship (SAR) mapping of the scaffold to biological outcomes.

Experimental Characterization

To validate the synthesis of this specific isomer, the following spectral signatures must be observed.

Proton NMR (NMR, 400 MHz,)

- Pyrazole Protons: Two distinct singlets (or finely split doublets) in the aromatic region (7.8 - 8.5 ppm).
 - : Deshielded, typically singlet ~8.1 ppm.
 - : Deshielded, typically singlet ~8.4 ppm (closer to -aryl).

- 3-Nitrophenyl: Four aromatic protons. Look for the highly deshielded proton between the nitro and pyrazole attachment (

~8.6 ppm, triplet-like).
- 3-Chlorophenyl: Four aromatic protons, multiplet pattern

7.3 - 7.6 ppm.

Mass Spectrometry (LC-MS)

- Ionization: ESI+ (Electrospray Ionization).
- Molecular Ion

: Expected m/z ~300.1.
- Isotope Pattern: Distinct Chlorine signature (

:

ratio of 3:1). You should see peaks at 300.1 (100%) and 302.1 (33%).

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